Dodecyldimethylsulfonium iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
dodecyl(dimethyl)sulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMLLWRTIPJOKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597455 | |
| Record name | Dodecyl(dimethyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18412-81-2 | |
| Record name | Sulfonium, dodecyldimethyl- iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecyl(dimethyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dodecyldimethylsulfonium Iodide and Its Derivatives
Established Synthetic Pathways for Dodecyldimethylsulfonium Iodide
The primary methods for synthesizing this compound and other trialkylsulfonium salts rely on the nucleophilic properties of dialkyl sulfides.
Alkylation Reactions of Dodecylmethyl Sulfide (B99878) with Iodomethane (B122720)
The most direct and widely employed method for the synthesis of this compound is the alkylation of dodecylmethyl sulfide with iodomethane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
In this process, the sulfur atom of dodecylmethyl sulfide acts as a nucleophile, attacking the electrophilic methyl carbon of iodomethane. The lone pair of electrons on the sulfur atom forms a new carbon-sulfur bond, leading to the formation of the positively charged dodecyldimethylsulfonium cation. Iodide, being an excellent leaving group, is displaced and subsequently serves as the counter-anion to the newly formed sulfonium (B1226848) cation.
The general reaction is as follows: CH₃(CH₂)₁₁SCH₃ + CH₃I → [CH₃(CH₂)₁₁S(CH₃)₂]⁺I⁻
This method is highly efficient for producing a variety of trialkylsulfonium salts. The reaction is typically carried out in a suitable solvent, and the resulting sulfonium salt can often be isolated as a crystalline solid.
Alternative Synthetic Routes for Sulfonium Salt Formation
Alkylation of Thiols: An indirect route involves the initial synthesis of the sulfide precursor itself. Dodecanethiol can be alkylated to form an intermediate sulfide, which is then further alkylated to the desired sulfonium salt. For instance, dodecanethiol can first be reacted with an alkylating agent to form dodecylmethyl sulfide, which then undergoes the reaction described in section 2.1.1. This multi-step approach offers versatility in introducing different alkyl groups.
Use of Alternative Alkylating Agents: Instead of iodomethane, other methylating agents can be used. For example, dimethyl sulfate is a potent and cost-effective methylating agent. However, due to its high toxicity, it is often handled with greater caution. Another class of alkylating agents includes alkyl brosylates (p-bromobenzenesulfonates), which have been used to alkylate thioethers within polymer networks to form sulfonium salt cross-links.
Anion Exchange: Once a sulfonium salt is formed (e.g., with a bromide or tosylate counter-ion), the anion can be exchanged. This is typically achieved by metathesis reactions, where the initial salt is reacted with a salt containing the desired anion (e.g., sodium iodide), leading to the precipitation of the less soluble salt and leaving the desired sulfonium iodide in solution.
Synthesis of this compound-Based Complexes
The dodecyldimethylsulfonium cation can act as a large, charge-balancing counter-ion in the crystallization of complex inorganic anions. Its long alkyl chain can direct the formation of unique solid-state structures, such as layered or micellar arrangements.
Complexation with Metal Iodides (e.g., Copper(I) Iodide, Silver(I) Iodide, Gold(III) Iodide)
This compound readily forms complex salts with various metal iodides. These reactions typically involve mixing the sulfonium salt with the metal iodide in a suitable solvent, such as acetonitrile, from which the complex crystallizes.
Copper(I) Iodide: Complexes with copper(I) iodide have been synthesized. For instance, the compound [DodMe₂S]₂CuI₃ was obtained from mixtures of this compound and copper iodide. diva-portal.org This complex is noted to be isostructural with its silver analogue, indicating a similar packing and coordination environment.
Silver(I) Iodide: The reaction of this compound with silver iodide in acetonitrile solution yields iodoargentate complexes. Depending on the stoichiometry of the reactants, different structures can be isolated, such as [DodMe₂S]₂AgI₃ and [DodMe₂S]Ag₂I₃. The large sulfonium cation helps to stabilize these anionic silver iodide frameworks.
Gold(III) Iodide: A notable example is the formation of a gold(III) polyiodide compound, [DodMe₂S][AuI₄][I₃]. In this structure, the dodecyldimethylsulfonium cations form bilayers, which encapsulate an inorganic network composed of planar tetraiodoaurate(III) anions (AuI₄⁻) and infinite polyiodide chains.
The table below summarizes representative metal iodide complexes formed with the dodecyldimethylsulfonium cation.
| Metal Iodide Reactant | Resulting Complex Formula | Structural Features |
| Copper(I) Iodide (CuI) | [DodMe₂S]₂CuI₃ | Isostructural with the silver(I) complex. |
| Silver(I) Iodide (AgI) | [DodMe₂S]₂AgI₃, [DodMe₂S]Ag₂I₃ | Anionic iodoargentate frameworks stabilized by the sulfonium cation. |
| Gold(III) Iodide (AuI₃) / I₂ | [DodMe₂S][AuI₄][I₃] | Layered structure with bilayers of cations separating AuI₄⁻ anions and polyiodide chains. |
Formation of Polyiodide Species involving Dodecyldimethylsulfonium Cation
Polyiodides are anions composed of multiple iodine atoms (Iₓⁿ⁻). The dodecyldimethylsulfonium cation has proven effective in stabilizing extended and often complex polyiodide networks. These structures are typically formed by reacting the simple iodide salt with elemental iodine (I₂).
The resulting crystal structures often feature the long dodecyl chains of the cations assembling into bilayers or other supramolecular arrangements. These organic layers create channels or pockets where the polyiodide anions reside. A recurring motif is the formation of infinite, zig-zag polyiodide chains. For example, in the structure of [DodMe₂S][AuI₄][I₃], such infinite polyiodide chains are observed alongside the gold-containing anions, nestled within cavities formed by the cation bilayers. The specific nature of the polyiodide, whether it is a discrete ion like triiodide (I₃⁻) or pentaiodide (I₅⁻), or an infinite chain, is influenced by the size and shape of the cation, crystallization conditions, and stoichiometry.
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. Such studies are fundamental in fields like materials science and medicinal chemistry to understand how molecular structure influences function. For sulfonium salts, which are a class of cationic surfactants, SAR studies often focus on properties like antimicrobial activity, toxicity, and self-assembly behavior. nih.govresearchgate.net
The primary point for derivatization is the long alkyl chain, as its length and character significantly influence the compound's hydrophobicity.
Varying Alkyl Chain Length: A systematic approach involves synthesizing a homologous series of sulfonium salts where the dodecyl (C₁₂) chain is replaced with other alkyl chains (e.g., C₈, C₁₀, C₁₄, C₁₆, C₁₈). Studies on other cationic surfactants have shown that properties like antimicrobial efficacy are often dependent on the alkyl chain length, with optimal activity typically found for chains of a specific length (often C₁₂-C₁₄). nih.gov Increasing the chain length generally increases hydrophobicity, which affects how the molecule interacts with cell membranes or organizes at interfaces.
Introducing Functionality into the Alkyl Chain: Another derivatization strategy is to introduce functional groups (e.g., hydroxyl groups, double bonds, or aromatic rings) into the long alkyl chain. This can alter the molecule's solubility, flexibility, and potential for specific interactions (like hydrogen bonding or π-π stacking), thereby modulating its activity and material properties.
Modification of the Head Group: While the core of the article is this compound, a broader SAR study could involve modifying the other groups attached to the sulfur atom. Replacing the methyl groups with ethyl or other small alkyl groups would alter the steric bulk and charge distribution around the cationic sulfur center, which could fine-tune its interactions and stability.
By synthesizing these derivatives and systematically evaluating their properties, researchers can establish clear relationships between the molecular architecture of the sulfonium salt and its functional performance.
Modification of the Alkyl Chain Length
The primary method for synthesizing this compound and its homologs with varying alkyl chain lengths is the direct alkylation of dimethyl sulfide. This SN2 reaction involves the nucleophilic attack of the sulfur atom in dimethyl sulfide on an alkyl iodide. The general scheme for this synthesis is versatile, allowing for the introduction of a wide array of alkyl chains, thereby modifying the lipophilicity and steric bulk of the resulting sulfonium salt.
The synthesis of long-chain dialkyl sulfonium salts can be achieved by reacting a corresponding long-chain alkyl halide with dimethyl sulfide. For instance, the reaction of a C17-32-alkyl halide with dimethyl sulfide is a known process for preparing long-chain dimethylalkyl sulfonium salts google.com. While alkyl iodides are effective reactants, alternative alkylating agents can also be employed thieme-connect.de. The choice of solvent and reaction conditions, such as temperature, can influence the reaction rate and yield thieme-connect.de.
A general procedure for the synthesis of S-alkyl sulfonium salts with varying chain lengths is outlined in the table below. This process typically involves the reaction of a thioether with an alkylating agent.
| Product | Thioether | Alkylating Agent | Reaction Conditions | Yield |
|---|---|---|---|---|
| This compound | Dimethyl sulfide | 1-Iodododecane | Solvent, heat | Moderate to high |
| Octadecyldimethylsulfonium chloride | Dimethyl sulfide | 1-Chlorooctadecane | Specific conditions apply | High |
Structural Alterations of the Sulfonium Head Group
Beyond modifying the alkyl chain, the structure of the sulfonium head group itself can be altered to introduce new functionalities and properties. These alterations can range from replacing the methyl groups with other alkyl or aryl substituents to incorporating the sulfur atom into a heterocyclic ring system.
One approach to creating more complex sulfonium head groups involves the use of hypervalent iodine benzyne precursors. These precursors can react with various sulfide substrates to yield diverse functionalized sulfonium salts in moderate to excellent yields umn.edu. This method provides a pathway to aryl sulfonium salts and other derivatives with unique electronic and steric properties.
Another strategy involves the synthesis of vinylsulfonium salts. These can be prepared through various methods, including the reaction of vinyl sulfides or disulfides with methylating agents like dimethyl sulfate chim.it. The resulting vinylsulfonium salts are valuable synthetic intermediates for the construction of various heterocyclic compounds chim.it.
The synthesis of chiral sulfonium salts, often derived from natural products like camphor, allows for their use in asymmetric synthesis, for example, in the epoxidation of carbonyl compounds mdpi.comresearchgate.net. The development of methods to introduce functional groups into the sulfonium head provides access to a wide range of sulfonium probes for chemical biology and materials science.
The following table provides examples of synthetic methodologies leading to structural alterations of the sulfonium head group.
| Sulfonium Salt Type | Synthetic Methodology | Key Reactants | Resulting Structure |
|---|---|---|---|
| Aryl Sulfonium Salts | Reaction with hypervalent iodine benzyne precursors | Sulfide, Arylbenziodoxaborole | Sulfonium cation with at least one aryl substituent |
| Vinylsulfonium Salts | Alkylation of vinyl sulfides | Vinyl sulfide, Dimethyl sulfate | Sulfonium cation with a vinyl substituent |
| Chiral Sulfonium Salts | Derivatization from chiral precursors | Chiral sulfide, Alkylating agent | Enantiomerically enriched sulfonium salt |
Advanced Spectroscopic and Structural Elucidation of Dodecyldimethylsulfonium Iodide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy serves as a primary tool for the detailed structural confirmation of dodecyldimethylsulfonium iodide, providing precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H-NMR) spectroscopy allows for the identification and differentiation of the various proton environments in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the protons of the dodecyl chain and the methyl groups attached to the sulfur atom.
The chemical shifts (δ) are influenced by the electron-withdrawing effect of the positively charged sulfur atom. Protons closer to the sulfonium (B1226848) center are deshielded and resonate at a higher chemical shift (downfield) compared to those further away.
A representative ¹H-NMR spectrum would exhibit the following key signals:
A triplet at approximately 0.88 ppm, corresponding to the terminal methyl group (CH₃) of the dodecyl chain.
A broad multiplet in the range of 1.25-1.70 ppm, arising from the overlapping signals of the internal methylene groups (-(CH₂)₁₀-) of the dodecyl chain.
A multiplet around 3.20-3.40 ppm, attributed to the methylene group directly attached to the sulfur atom (-S-CH₂-).
A singlet at approximately 2.90-3.10 ppm, representing the six equivalent protons of the two methyl groups attached to the sulfur atom (S-(CH₃)₂).
Table 1: Illustrative ¹H-NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -(CH₂)₁₀-CH₃ | ~ 0.88 | Triplet | 3H |
| -CH₂-(CH₂ )₁₀-CH₃ | ~ 1.25-1.70 | Multiplet | 20H |
| -S⁺-(CH₃)₂ | ~ 2.90-3.10 | Singlet | 6H |
| -S⁺-CH₂- | ~ 3.20-3.40 | Multiplet | 2H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon framework assignment.
Similar to ¹H-NMR, the chemical shifts in ¹³C-NMR are influenced by the proximity to the electron-withdrawing sulfonium group. The carbon atoms directly bonded to the sulfur are significantly deshielded.
A typical ¹³C-NMR spectrum for this compound would display the following signals:
A signal for the terminal methyl carbon of the dodecyl chain around 14 ppm.
A series of signals between 22 and 32 ppm for the internal methylene carbons of the dodecyl chain.
A signal for the carbons of the two methyl groups attached to the sulfur atom in the range of 25-30 ppm.
A downfield signal for the methylene carbon directly bonded to the sulfur atom, appearing around 45-50 ppm.
Table 2: Illustrative ¹³C-NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -(CH₂)₁₀-CH₃ | ~ 14.1 |
| -CH₂-(CH₂ )₁₀-CH₃ | ~ 22.7 - 31.9 |
| -S⁺-(CH₃)₂ | ~ 26.5 |
| -S⁺-CH₂- | ~ 48.2 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
While this compound itself is achiral, advanced NMR techniques would be crucial for studying its interactions and dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study intermolecular interactions in solution or in complex systems. Furthermore, variable temperature NMR studies could provide insights into conformational changes and the dynamics of the dodecyl chain. For more complex sulfonium salts with stereocenters, these advanced techniques would be essential for stereochemical assignment.
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bonding, and conformational order within this compound.
IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the alkyl groups. The IR spectrum of this compound would be dominated by the absorptions of the C-H bonds.
Key characteristic absorption bands would include:
C-H stretching vibrations: Strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups of the dodecyl chain and the dimethyl groups.
C-H bending vibrations: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending) for the CH₂ and CH₃ groups.
CH₂ rocking vibrations: A characteristic band around 720 cm⁻¹ may be observed, which can be indicative of the packing of long alkyl chains.
The C-S bond vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹), often making them difficult to assign definitively.
Table 3: Illustrative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~ 2925 | Asymmetric C-H stretch (CH₂) | Strong |
| ~ 2855 | Symmetric C-H stretch (CH₂) | Strong |
| ~ 1465 | C-H bend (scissoring) | Medium |
| ~ 1375 | C-H bend (symmetric) | Medium |
| ~ 720 | CH₂ rock | Weak-Medium |
Note: These are typical values for long-chain alkyl compounds.
Raman spectroscopy is an excellent complementary technique to IR spectroscopy. While C-H stretching and bending modes are also observable, Raman spectroscopy is particularly powerful for studying the non-polar bonds and symmetric vibrations.
In the context of this compound, Raman spectroscopy is exceptionally valuable for investigating the formation of polyiodide species. When excess iodine is present, the iodide ion (I⁻) can react to form polyiodides such as triiodide (I₃⁻) and pentaiodide (I₅⁻). These species have characteristic and strong Raman signals.
Triiodide (I₃⁻): The symmetric stretching vibration of the I₃⁻ ion gives rise to a strong and sharp peak typically observed around 110-115 cm⁻¹. A weaker band for the asymmetric stretch can appear between 135 and 155 cm⁻¹. hmdb.ca
Pentaiodide (I₅⁻): The presence of I₅⁻ is often indicated by a prominent peak around 145-150 cm⁻¹. hmdb.ca
The absence of a signal around 180 cm⁻¹ would indicate that there is no free molecular iodine (I₂) present in the system. hmdb.ca The ability to detect these polyiodide species is crucial in applications where this compound is used as an electrolyte component, for instance, in dye-sensitized solar cells, as the nature of the polyiodide can significantly impact device performance. hmdb.ca
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodine |
| Triiodide |
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Iodane Structures
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net This method is an extension of circular dichroism into the infrared region and is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov
The VCD signal is observed only when a chiral molecule, containing an excess of one enantiomer, is analyzed. researchgate.net The resulting spectrum, often complex, provides a unique fingerprint of the molecule's stereochemistry. The interpretation of VCD spectra is heavily reliant on quantum chemical calculations, such as those based on Density Functional Theory (DFT), which can simulate the spectra for different enantiomers. wikipedia.org By comparing the experimental spectrum with the calculated ones, the absolute configuration of a molecule can be unequivocally assigned. wikipedia.org
While this compound itself is an achiral molecule due to the presence of two identical methyl groups on the sulfur atom, the principles of VCD are highly relevant for analogous chiral sulfonium ions and iodanes. Sulfonium ions that possess three different organic substituents attached to the sulfur atom are chiral due to their stable pyramidal geometry. wikipedia.org The barrier to inversion for these chiral sulfonium ions is substantial, ranging from 100 to 130 kJ/mol, which allows for the resolution of stable enantiomers. wikipedia.org
VCD spectroscopy can be employed to elucidate the structure of such chiral sulfonium salts and complex iodane intermediates in solution. nih.gov The technique is particularly useful for molecules that lack a traditional UV-Vis chromophore but possess strong infrared absorptions. researchgate.net For instance, VCD has been successfully used to investigate the supramolecular chirality and organization of complex biological molecules like peptides, proteins, and DNA. nih.gov It can also detect subtle structural changes, such as those induced by solvent effects or aggregation. nih.govnih.gov Therefore, if this compound were to be incorporated into a larger chiral assembly or complex, VCD would be a critical technique for probing the stereochemical environment.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For a pre-charged compound like this compound, which exists as a salt, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. ESI allows the transfer of the intact dodecyldimethylsulfonium cation, [C₁₂H₂₅S(CH₃)₂]⁺, from the solution phase into the gas phase for mass analysis.
Once in the gas phase, the molecular ion can be subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation pattern provides valuable structural information. For the dodecyldimethylsulfonium cation, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions and neutral molecules.
Key fragmentation pathways would likely include:
Cleavage of the C-S bonds: Loss of one of the methyl groups as a methyl radical or methane, or loss of the dodecyl group.
Fragmentation along the dodecyl chain: Cleavage at various points along the long alkyl chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units), which is a characteristic pattern for long-chain alkanes. libretexts.org
Rearrangements: Complex rearrangements can sometimes occur, though they are generally less predictable.
A plausible fragmentation pattern is detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |
| 245.26 | [C₁₃H₂₉S]⁺ (Loss of CH₃) | CH₃ radical | Cleavage of a methyl-sulfur bond. |
| 245.26 | [C₁₂H₂₅S-CH₂]⁺ | CH₄ | Loss of methane. |
| 245.26 | [(CH₃)₂S]⁺ | C₁₂H₂₄ (Dodecene) | Cleavage of the dodecyl-sulfur bond with hydrogen transfer. |
| 245.26 | [CnH₂n₊₁]⁺ (n < 12) | C₁₄₋ₙH₂₉₋(₂ₙ₊₁)S(CH₃)₂ | Fragmentation along the dodecyl chain, producing various alkyl carbocations. libretexts.orgchemguide.co.uk |
This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) is a powerful advancement in mass spectrometry that measures the m/z ratio of ions with very high accuracy, typically to several decimal places. chimia.ch This precision allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition. testbook.com
While conventional mass spectrometry might identify an ion with a nominal mass of 245, HRMS can distinguish the dodecyldimethylsulfonium cation (C₁₄H₃₁S⁺, exact mass: 245.2141) from other isobaric ions—ions that have the same nominal mass but different elemental formulas. For example, a compound with the formula C₁₆H₃₅O₂⁺ would also have a nominal mass of 245, but its exact mass would be 245.2632. The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can easily differentiate between these two species. researchgate.netnih.gov
This capability is crucial for confirming the identity of the parent molecule and for elucidating the elemental composition of its fragment ions. researchgate.net By determining the precise mass of each fragment, the fragmentation pathways can be confirmed with high confidence, providing unambiguous structural confirmation of this compound.
| Molecular Formula | Nominal Mass | Calculated Exact Mass |
| [C₁₄H₃₁S]⁺ | 245 | 245.2141 |
| [C₁₆H₃₅O₂]⁺ | 245 | 245.2632 |
This table illustrates the capability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions.
X-ray Diffraction Analysis of Crystalline this compound Complexes
X-ray diffraction (XRD) on crystalline solids is the most definitive method for determining the three-dimensional atomic arrangement of a molecule.
For this compound, an SCXRD analysis would provide the absolute structure of the compound in the solid state. It would confirm the connectivity of the atoms and reveal the precise geometry around the sulfur center. As predicted by VSEPR theory and observed in other sulfonium salts, the sulfur atom in the dodecyldimethylsulfonium cation is expected to adopt a pyramidal geometry, with the three carbon substituents and a lone pair of electrons arranged tetrahedrally. nih.gov The C-S-C bond angles would be precisely determined, as would the bond lengths of the S-C(dodecyl) and S-C(methyl) bonds. Furthermore, the analysis would show the relative position of the iodide counter-ion within the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
The data obtained from an SCXRD experiment also describes the macroscopic symmetry of the crystal. The unit cell, which is the basic repeating unit of the crystal lattice, can be described by one of seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic). The arrangement of symmetry elements within the unit cell is further defined by one of 230 possible space groups.
| Compound Class | Example Crystal System | Example Space Group |
| Simple Sulfonium Salts | Orthorhombic | Pnma |
| Aryl Sulfonium Salts | Monoclinic | P2₁/c |
| Complex Organosulfur Compounds | Triclinic | P-1 |
This table presents examples of crystal systems and space groups commonly observed for organosulfur compounds to illustrate the type of data obtained from SCXRD.
Investigation of Intermolecular Interactions and Solid-State Superstructures
The solid-state arrangement and intermolecular forces of this compound are crucial in determining its physical and chemical properties. The long dodecyl chain introduces significant van der Waals interactions, which play a dominant role in the crystal packing. In conjunction with the ionic interactions from the sulfonium cation and the iodide anion, a complex supramolecular architecture is formed.
When this compound is co-crystallized with other inorganic salts, it facilitates the formation of intricate solid-state superstructures. For instance, in combination with silver iodide, it forms a complex with the formula [DodMe₂S]₂AgI₃, which crystallizes in the orthorhombic crystal system with the space group Pbca. Another complex, [DodMe₂S]Ag₂I₃, crystallizes in the triclinic system with the space group Pī and features polymeric anions. In these structures, the dodecyldimethylsulfonium cations arrange into layers of parallel and interpenetrating dodecyl chains, with the sulfonium-dimethyl groups located on either side of these layers.
A similar layered arrangement is observed when this compound is used as a template for gold polyiodide hybrid perovskites. In a compound with tetraiodoaurate anions and polyiodide chains, the dodecyldimethylsulfonium cations form distinct bilayers. These organic cation bilayers create cavities wherein the inorganic components reside, demonstrating the structure-directing role of the long-chain sulfonium salt. The arrangement is reminiscent of layered 2D perovskites, with sheets of the inorganic framework separated by the long-chain organic cations. The primary intermolecular forces governing the formation of these superstructures are a combination of ionic interactions, van der Waals forces between the long alkyl chains, and, in the case of polyiodide structures, halogen bonding.
The investigation of these complex crystal structures is primarily carried out using single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular distances, which are essential for understanding the nature and strength of the interactions at play.
Table 1: Crystallographic Data for this compound Containing Complexes
| Compound Formula | Crystal System | Space Group | Key Structural Features |
| [DodMe₂S]₂AgI₃ | Orthorhombic | Pbca | Trigonal planar AgI₃²⁻ anions, layered dodecyl chains. |
| [DodMe₂S]Ag₂I₃ | Triclinic | Pī | Polymeric ¹/∞(Ag₂I₃)⁻ anions, interpenetrating dodecyl chains. |
| [DodMe₂S]AuI₄ₓ | Monoclinic | P2₁/c | Bilayers of dodecyldimethylsulfonium cations, 2D perovskite-like sheets of AuI₄⁻ anions and polyiodide chains. |
Combined Spectroscopic and Computational Approaches for Structural Verification
The comprehensive structural elucidation of this compound and its derivatives benefits significantly from the synergy between experimental spectroscopic techniques and computational modeling. While single-crystal X-ray diffraction provides the definitive solid-state structure, a combination of other spectroscopic methods and theoretical calculations is invaluable for verifying this structure and for understanding its electronic and vibrational properties.
Vibrational Spectroscopy (FT-IR and Raman) , coupled with Density Functional Theory (DFT) calculations, is a powerful tool for confirming the molecular structure. Experimental FT-IR and Raman spectra exhibit characteristic vibrational modes for the alkyl C-H bonds, C-S bonds, and S-C bonds. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy. By comparing the calculated vibrational spectrum with the experimental data, a detailed assignment of the observed bands can be made, thus confirming the proposed molecular geometry and identifying conformational isomers if present. For complex systems, this combined approach helps in resolving ambiguities in spectral assignments.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers another avenue for structural verification, providing information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹H, and potentially ³³S). Chemical shifts in ssNMR are highly sensitive to the local geometry and intermolecular interactions. Computational methods, such as the Gauge-Including Projector-Augmented Wave (GIPAW) approach within DFT, can be used to calculate theoretical NMR parameters from a given crystal structure. A strong correlation between the experimentally measured and computationally predicted chemical shifts provides robust validation of the crystal structure determined by diffraction methods. This is particularly useful when single crystals of sufficient quality for SCXRD are difficult to obtain.
Table 2: Illustrative Comparison of Experimental and Computational Data for Structural Verification
| Technique | Experimental Data | Computational Method | Calculated Data | Purpose of Comparison |
| FT-IR Spectroscopy | Vibrational band positions (cm⁻¹) | DFT (e.g., B3LYP functional) | Predicted vibrational frequencies and modes | Assignment of experimental bands and confirmation of molecular structure. |
| Raman Spectroscopy | Vibrational band positions (cm⁻¹) | DFT (e.g., B3LYP functional) | Predicted Raman activities and frequencies | Complementary to FT-IR for a complete vibrational analysis. |
| Solid-State NMR | ¹³C and ¹H chemical shifts (ppm) | DFT with GIPAW | Predicted isotropic and anisotropic chemical shifts | Validation of the crystal packing and local atomic environments. |
These combined approaches provide a more complete and reliable picture of the structure of this compound systems, from the molecular level to the extended solid-state superstructure. The agreement between experimental spectra and theoretical predictions based on a proposed structure lends a high degree of confidence to the structural assignment.
Computational Chemistry and Theoretical Investigations of Dodecyldimethylsulfonium Iodide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of dodecyldimethylsulfonium iodide from first principles.
Density Functional Theory (DFT) has been employed to investigate the electronic structure and molecular geometry of complex systems incorporating the dodecyldimethylsulfonium ([DodMe₂S]⁺) cation. For instance, in the study of the pseudo-2D gold-polyiodide hybrid perovskite-type compound, [DodMe₂S][AuI₄][I₃], DFT calculations were crucial for understanding its semiconductor properties. acs.org
| Property | Finding | Methodology |
|---|---|---|
| Electronic Bandgap | 1.96 eV (Indirect) | DFT Calculations |
| Density of States (DoS) | Mixed character from AuI₄⁻ and I₃⁻ near the bandgap | DFT Analysis |
| Molecular Geometry | The organic cation templates the assembly of discrete anionic entities. | Crystal Structure & DFT Optimization |
While specific ab initio studies focusing solely on the isolated this compound molecule are not extensively documented in the provided context, the methodology has been applied to related, more complex systems. For example, an applied theoretical study on polymetal iodide complexes of coinage metals utilized ab initio and semi-empirical methods to investigate their conformations. researchgate.net Such studies provide a theoretical basis for understanding the flexibility and structural preferences of the inorganic anions that would be present alongside the dodecyldimethylsulfonium cation in a compound. These calculations are foundational, offering high accuracy without empirical parameters, which is essential for benchmarking results from other methods like DFT.
Theoretical methods are pivotal in predicting and interpreting spectroscopic data. For the [DodMe₂S][AuI₄][I₃] compound, the theoretically calculated bandgap from DFT (1.96 eV) was compared with experimental data obtained from UV-Vis spectroscopy. acs.org The experimental optical bandgap was determined using a Kubelka-Munk plot, which indicated a direct transition. acs.org This synergy between theoretical prediction and experimental measurement is vital for validating the computational models and understanding the photophysical properties of the material. The strong intercomponent interactions within these complex salts often lead to them being darkly colored, a property that is directly related to their electronic absorption spectra and low electronic bandgaps. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the temporal evolution of systems containing this compound, revealing information about its behavior in different environments.
The long dodecyl chain of the dodecyldimethylsulfonium cation imparts significant conformational flexibility. In solution and in the solid state, these cations tend to self-assemble. Crystallographic studies of related compounds, such as [DodMe₂S]₂AgI₃ and [DodMe₂S]Ag₂I₃, show that the sulfonium (B1226848) cations arrange into layers of parallel and interpenetrating dodecyl chains. researchgate.netresearchgate.net This layered assembly is a defining structural characteristic. MD simulations can provide a dynamic picture of this self-assembly process in solution, showing how the hydrophobic dodecyl tails interact with each other and how the charged sulfonium headgroups are solvated. These simulations can elucidate the dynamics of layer formation and the conformational changes the alkyl chains undergo over time.
| Interaction Type | Description | Significance | Reference |
|---|---|---|---|
| Iodine-Iodine Interactions | Short contacts between polyiodide or metal-iodide anions, less than the sum of vdW radii. | Links anionic entities, increasing structural dimensionality and influencing electronic properties. | acs.org |
| C-H···I Hydrogen Bonds | Weak hydrogen bonds between the cation's alkyl chain hydrogens and iodide anions. | Contributes to crystal lattice stability and overall structural arrangement. | acs.orgresearchgate.net |
| Hydrophobic Interactions | Association of the long dodecyl chains. | Drives the formation of layered structures with interpenetrating alkyl chains. | researchgate.netresearchgate.net |
Mechanistic Insights from Computational Studies
Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions at the molecular level. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), offer profound insights into its reactivity, reaction pathways, and the nature of transient species like transition states and intermediates.
Computational studies on sulfonium salts have been instrumental in mapping out the potential energy surfaces of reactions in which they participate. DFT calculations can determine the geometries and energies of reactants, products, transition states, and intermediates, thus elucidating the most probable reaction pathways.
In reactions involving sulfonium cations, such as those that are analogous to the dodecyldimethylsulfonium cation, a common mechanistic feature is the formation of a sulfonium cation intermediate. acs.org DFT studies have shown that the formation of such intermediates can have relatively low activation barriers, making them key species in reaction pathways. acs.org For example, in the reduction of methionine sulfoxide, a sulfonium cation intermediate is formed with a calculated barrier of just 1.2 kJ mol⁻¹. acs.org
Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) have also highlighted the role of sulfonium-like intermediates. researchgate.net These studies compared different mechanistic possibilities, including SN1 and SN2 pathways, and found that a pathway involving a sulfonylium cation intermediate had a low activation barrier. researchgate.net While not a direct analogue, this demonstrates the utility of computational methods in distinguishing between competing reaction mechanisms involving sulfur-based cations.
Table 1: Calculated Activation Barriers for Reactions Involving Sulfonium Cation Intermediates from DFT Studies
| Reaction | Computational Method | Calculated Activation Barrier (kJ mol⁻¹) | Reference |
| Formation of a sulfonium cation intermediate in MsrB | DFT | 1.2 | acs.org |
| Direct nucleophilic attack on sulfonium cation | DFT | 23.8 | acs.org |
| Reaction via a sulfenic acid intermediate | DFT | 58.3 | acs.org |
| SN1 pathway via sulfonylium cation (gas phase) | B3LYP/aug-cc-pVTZ | Low | researchgate.net |
This table presents data from computational studies on related sulfonium compounds to illustrate the types of insights gained, due to the absence of specific published data for this compound.
Computational studies are crucial for understanding the role of sulfonium species in catalytic cycles. By modeling the interactions of the catalyst with reactants and intermediates, researchers can gain a detailed understanding of how the catalyst facilitates the reaction and regenerates at the end of the cycle.
For instance, in catalytic systems where sulfonium salts are used, computational methods can help to understand the reactivity of different species involved in the catalytic cycle. DFT calculations can be used to probe the electronic structure of the sulfonium cation and identify the sites most susceptible to nucleophilic or electrophilic attack. This information is vital for predicting how the catalyst will interact with different substrates and for designing more efficient catalysts.
A study on the catalytic selectivity of sulfonium compounds in alkylation reactions demonstrated that methionine, which forms a sulfonium intermediate, can act as a promoter by capturing and transferring carbocations. american.edu This minimizes side reactions like hydride transfers and molecular rearrangements. american.edu While this study focused on a biological sulfonium species, the principles of carbocation stabilization and transfer are applicable to synthetic sulfonium salts like this compound.
Furthermore, computational investigations into the reactivity of S-aryl sulfonium salts have shown their utility as electrophilic partners in cross-coupling reactions. nih.gov These studies help in understanding the factors that govern the chemoselectivity of these reactions.
Application of Computational Models in Materials Science and Ion Transport Phenomena
Computational modeling has emerged as an indispensable tool in materials science for predicting the properties of new materials and understanding complex phenomena such as ion transport.
Computational screening allows for the rapid evaluation of a large number of candidate materials for a specific application, thereby accelerating the discovery of new materials with desired properties. For materials based on or incorporating this compound, computational screening could be used to predict properties such as thermal stability, mechanical strength, and electronic properties.
For example, a computational screening of over 4000 two-dimensional materials was conducted to find suitable coatings for semiconducting photocathodes. aps.org The screening was based on criteria such as band alignment and thermodynamic stability, demonstrating the power of this approach in materials design. aps.org Similar high-throughput screening methodologies could be applied to systems containing this compound to identify promising formulations for applications like electrolytes or functional coatings.
A study on the corrosion inhibition of steel by decyl(dimethyl)sulfonium iodide, a compound structurally similar to this compound, utilized DFT calculations to understand the molecule's behavior. nih.gov Such calculations can predict adsorption energies and geometries on metal surfaces, providing insights into the inhibitive properties.
Table 2: Example of Material Properties Predicted via Computational Methods for Related Systems
| Material System | Property Predicted | Computational Method | Finding | Reference |
| 2D material coatings for semiconducting photocathodes | Work function | DFT | Identified materials that can decrease the work function, enhancing photoemission. | aps.org |
| Decyl(dimethyl)sulfonium iodide on steel | Adsorption behavior | DFT (B3LYP/MIDIx) | The molecule adsorbs on the metal surface, forming a protective film that inhibits corrosion. | nih.gov |
| Cetyltrimethylammonium-modified montmorillonite | Adsorption behavior and structural evolution | Molecular Dynamics | Revealed an initial enthalpy-driven ion exchange followed by entropy-driven hydrophobic interactions. acs.org |
This table showcases the application of computational models in predicting material properties for systems analogous to those that could involve this compound.
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and ions. For this compound, MD simulations can provide a detailed picture of ion exchange processes and the mechanisms of ion transport in various media.
These simulations can model the movement of dodecyldimethylsulfonium cations and iodide anions in solution or within a polymer matrix, revealing how these ions interact with their environment and with each other. This is particularly relevant for applications such as electrolytes in batteries or phase-transfer catalysis.
For example, MD simulations have been used to study ion transport in polymer electrolytes, providing insights into the effects of salt concentration and temperature on ionic conductivity. arxiv.org These studies have shown that increasing salt concentration can slow down polymer chain dynamics and reduce ion diffusivity. arxiv.org
Furthermore, computational models have been developed to describe ion exchange processes in various systems, from drug delivery to mine water treatment. acs.org These models, often based on solving transport and reaction equations, can predict the kinetics and equilibrium of ion exchange, which is crucial for optimizing the performance of ion-exchange materials. acs.org While not specific to this compound, these modeling approaches are directly applicable to understanding its behavior in ion exchange applications.
Research on Dodecyldimethylsulfonium Iodide in Advanced Materials and Device Applications
Electrolyte Systems for Energy Conversion Devices
The electrolyte is a critical component in electrochemical devices like dye-sensitized solar cells (DSSCs), responsible for regenerating the photosensitizing dye and transporting charge between the electrodes. Ionic liquids (ILs), which are salts that are molten at or near room temperature, have been extensively studied as alternatives to traditional volatile organic solvents in electrolytes to improve device stability and safety. Trialkylsulfonium iodides, including dodecyldimethylsulfonium iodide, represent a class of these ILs.
Trialkylsulfonium iodides have been successfully employed as electrolytes in dye-sensitized nanocrystalline solar cells (DNSCs). diva-portal.orgresearchgate.net Research has shown that molten and solid metal-iodide-doped trialkylsulfonium iodides can serve as effective charge carriers. In one study, various electrolytes based on the general formula (R₂R′S)I, with added iodine, were tested in DSSCs. researchgate.net Several of these formulations achieved solar-to-electric energy conversion efficiencies exceeding 2%. researchgate.net
Table 1: Photovoltaic Performance of DSSCs with Trialkylsulfonium Iodide-Based Electrolytes
| Cation | Electrolyte Composition | Power Conversion Efficiency (PCE) | Light Intensity |
| Methyldibutylsulfonium | (Bu₂MeS)I : AgI : I₂ (1:0.03:0.05) | 3.1% | 100 Wm⁻² (AM 1.5) |
| Methyldibutylsulfonium | (Bu₂MeS)I with Iodine | 3.7% | 0.1 Sun (AM 1.5) |
The performance of iodide-based electrolytes is intrinsically linked to the presence of the iodide/triiodide (I⁻/I₃⁻) redox couple. mdpi.com In the DSSC operational cycle, iodide ions (I⁻) donate electrons to regenerate the oxidized dye, becoming triiodide (I₃⁻). This triiodide then diffuses to the counter electrode to be reduced back to iodide, completing the circuit. mdpi.com
In the context of trialkylsulfonium iodide electrolytes, the addition of iodine (I₂) leads to the formation of polyiodides (Iₙ⁻, where n ≥ 3). diva-portal.orgresearchgate.net These species are crucial for charge transport. In some cases, slow evaporation of the solvent from a standard liquid electrolyte can lead to the formation of a solid-state polyiodide network that bridges the photoanode and the counter electrode. rsc.org This transformation from a liquid to a solid-state electrolyte can yield unsealed solar cells with impressive stability and peak power conversion efficiencies, such as 5.2% for a polyiodide DSSC. rsc.org The chemistry of these iodine-based mediators is complex, with the speciation of ions and the concentration of the redox couple significantly affecting the photovoltaic performance. rsc.org
Electron transport and charge recombination are critical dynamic processes that influence DSSC efficiency. After an electron is injected from the excited dye into the semiconductor's conduction band (e.g., TiO₂), it must travel to the external circuit without recombining with the oxidized species in the electrolyte (I₃⁻). researchgate.net The properties of the electrolyte, including the cation structure, play a significant role in these dynamics.
Studies on trialkylsulfonium IL electrolytes have revealed that the electron lifetime is dependent on the type of cation used. psu.edu A major challenge with some ionic liquids is their high viscosity, which can limit the photocurrent by slowing the diffusion of the I₃⁻ ions. psu.edu Given its long dodecyl chain, this compound is expected to form a relatively viscous electrolyte, which could impact the diffusion coefficient of the redox shuttle. Key parameters used to analyze these dynamics through techniques like Electrochemical Impedance Spectroscopy (EIS) include charge transfer resistance at the TiO₂/electrolyte interface and the effective electron lifetime. researchgate.net A lower resistance and longer electron lifetime are generally indicative of more efficient device performance. researchgate.net
Incorporation into Low-Dimensional Perovskite Materials
Organic-inorganic halide perovskites have emerged as a revolutionary material for solar cells, but their long-term stability, particularly against moisture, remains a significant hurdle. nih.govnih.gov A promising strategy to address this involves chemical engineering of the organic cations within the perovskite structure.
While the direct synthesis of a dodecyldimethylsulfonium-based lead iodide perovskite is not widely reported, extensive research on a close structural analog, butyldimethylsulfonium (BDMS) iodide, provides significant insight. nih.govnih.govresearchgate.net In a notable study, a small molar ratio of BDMS iodide was incorporated into a standard methylammonium (B1206745) lead iodide (MAPbI₃) perovskite precursor solution. nih.gov This one-step deposition method resulted in the successful assembly of BDMS-containing perovskite films. nih.gov
Characterization of these films using Scanning Electron Microscopy (SEM) revealed that the incorporation of the BDMS cation influenced the surface morphology of the perovskite layer. nih.gov X-ray Diffraction (XRD) analysis confirmed that the fundamental crystal structure of the MAPbI₃ perovskite was retained after the addition of the sulfonium (B1226848) salt. researchgate.net The successful synthesis of perovskites incorporating another sulfonium cation, trimethylsulfonium (B1222738) ((CH₃)₃S⁺), has also been reported, though it resulted in a 1D perovskite structure with a wide bandgap due to the cation's size. nih.gov The use of another long-chain dodecyl-containing molecule, sodium dodecylbenzene (B1670861) sulfonate (SDBS), has also been shown to passivate defects and improve the quality of perovskite films. nih.gov
The structure of the organic cation has a profound effect on the properties of the resulting perovskite material, particularly its stability. nih.govresearchgate.net Most organic cations used in perovskites, such as methylammonium, are based on protic ammonium (B1175870) (RNH₃⁺), which are susceptible to deprotonation and can act as initiation sites for water-induced degradation. nih.govnih.gov
In contrast, the butyldimethylsulfonium (BDMS) cation is fully alkylated and aprotic, meaning it lacks the acidic proton that makes ammonium-based cations vulnerable to moisture. nih.govnih.gov Research has demonstrated that this aprotic nature has a pronounced positive effect on the humidity stability of the perovskite films. nih.govresearchgate.net When exposed to high relative humidity (85% RH), perovskite films containing BDMS showed significantly enhanced tolerance compared to pristine MAPbI₃ films. researchgate.net This increased stability is attributed to the BDMS cation's ability to protect the perovskite lattice from hydration and subsequent irreversible degradation. nih.gov The photovoltaic performance of the BDMS-containing perovskite solar cells was comparable to the pristine devices, but with substantially improved moisture stability, highlighting a key advantage of the sulfonium cation structure. nih.govresearchgate.net This suggests that larger, aprotic sulfonium cations like dodecyldimethylsulfonium could be promising candidates for developing highly stable perovskite solar cells.
Structure Activity Relationship Sar Studies of Dodecyldimethylsulfonium Iodide and Analogs
Correlating Structural Modulations with Functional Outcomes
The length of the alkyl chain is a crucial determinant of the biological activity of cationic surfactants like dodecyldimethylsulfonium iodide. Research on analogous compounds demonstrates a clear correlation between chain length and antibacterial efficacy.
In a study on various alkyl-substituted sulfonium (B1226848) salts, the length of the alkyl chain was systematically varied to determine its effect on antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that a sulfonium salt with an alkyl chain length of 16 carbons (C16) exhibited the strongest antibacterial activity tandfonline.com. This compound displayed a minimum inhibitory concentration (MIC) of 30 µmol/L against E. coli and 3.75 µmol/L against S. aureus tandfonline.com. The minimum bactericidal concentration (MBC) for the C16 analog was 120 µmol/L and 60 µmol/L against E. coli and S. aureus, respectively tandfonline.com. This suggests an optimal chain length is necessary for potent interaction with bacterial cell membranes, leading to their disruption tandfonline.comresearchgate.net.
This principle is not unique to sulfonium compounds. Similar SAR studies on N-alkylmorpholine derivatives also found that compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA) chemrxiv.org. These derivatives achieved MIC and MBC values as low as 3.9 µg/mL chemrxiv.org. Conversely, analogs with shorter alkyl chains (fewer than five carbon atoms) were found to be inactive, establishing a clear SAR chemrxiv.org. The lipophilicity conferred by the long alkyl chain is believed to facilitate the penetration of bacterial cell walls and membranes researchgate.net.
Table 1: Impact of Alkyl Chain Length on Antibacterial Activity of Sulfonium Salts
| Organism | Alkyl Chain Length | MIC (µmol/L) | MBC (µmol/L) |
|---|---|---|---|
| E. coli | C16 | 30 | 120 |
| S. aureus | C16 | 3.75 | 60 |
Data sourced from a study on alkyl-substituted sulfonium ionic compounds tandfonline.com.
The chemical nature of the cationic head group also plays a significant role in the molecule's activity. Modifications to the head group can alter properties such as charge distribution, steric hindrance, and hydrophilicity, thereby influencing interactions with biological targets.
For instance, studies on fatty-acid-like platinum(IV) prodrugs (FALPs) revealed that modifying the head group had a profound impact on anticancer activity mdpi.comnih.govresearchgate.net. A comprehensive investigation showed that hydrophilic head group modifications enhanced the potency of these metallodrugs, while hydrophobic modifications significantly decreased their cytotoxicity mdpi.comnih.govresearchgate.net. A FALP derivative with a hydrophilic polyethylene glycol (PEG) head group demonstrated superior penetration into cancer cells and mitochondria compared to an analog with a hydrophobic hydrocarbon modification of the same molecular weight nih.gov. This led to more significant mitochondrial and DNA damage, and ultimately, more effective cancer cell eradication nih.gov.
Similarly, research on azolium-based lipids, which have applications as N-heterocyclic carbene (NHC) derivatives, showed that the properties of the head group determine the compound's lipid-like behavior and surface activity nih.gov. These findings underscore that while the alkyl chain is critical for membrane interaction, the head group fine-tunes the compound's solubility, cellular uptake, and specific interactions with target molecules, which are valuable principles when designing novel this compound analogs.
Computational Approaches in SAR Derivations
In silico methods are powerful tools for elucidating SARs, offering insights into molecular interactions and predicting the activity of novel compounds before their synthesis.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex mdpi.com. This method is instrumental in understanding how this compound and its analogs might interact with specific biological targets, such as enzymes or proteins on a cell membrane.
For example, in a study of an iodide-bridged dimeric palladium complex, molecular docking was used to evaluate its interaction with the Thymidylate Kinase (TMK) protein, a potential antibacterial target. The analysis revealed a strong binding affinity with a calculated binding energy score of -9.90 kcal/mol, suggesting a stable interaction mabjournal.com. The docking protocol involves preparing the protein target, defining a binding site, and then computationally fitting the ligand (the sulfonium compound) into this site to calculate the binding energy mdpi.com. By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex mdpi.com. This approach allows for the comparative investigation of different analogs to understand how structural changes affect binding affinity and specificity nih.gov.
Beyond analyzing binding, computational models can predict the biological activity of compounds. These in silico models use algorithms and machine learning techniques trained on existing data to forecast the properties of new molecules nih.gov.
For example, prediction models have been developed for human sulfotransferase 1E1 (SULT1E1) ligands, which can identify potential substrates and inhibitors of this key enzyme nih.govnih.gov. Such models often use pharmacophores—an ensemble of steric and electronic features necessary for optimal molecular interaction—to screen compound databases nih.gov. This approach has been successfully used to screen the DrugBank database, with a significant percentage of predicted hits being previously reported as SULT1E1 ligands nih.gov. Similar predictive tools, such as the Prediction of Activity Spectra for Substances (PASS) online software, have been used to forecast the antioxidant and antiradical activities of organic sulfur-containing compounds, with results that later align with experimental data tubitak.gov.tr. These in silico methods can be applied to screen virtual libraries of this compound analogs to prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties icm.edu.plrsc.org.
Experimental Methodologies for SAR Assessment (e.g., Inhibition Assays)
Experimental validation is essential to confirm the insights gained from SAR studies. Various bioassays are employed to quantify the functional outcomes of structural modifications.
For assessing antibacterial potential, the most common methods are inhibition assays that determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death tandfonline.com. These values are determined by exposing bacterial cultures, such as E. coli and S. aureus, to a range of concentrations of the test compounds tandfonline.com.
To understand the mechanism of action, further assays can be conducted. For sulfonium salts, which are known to target bacterial membranes, studies have investigated their effects on cell membrane integrity and permeability. This can be achieved by detecting the leakage of intracellular components like proteins from bacteria after treatment with the compound tandfonline.com. Transmission electron microscopy can also be used to observe ultrastructural changes, such as cell shrinkage or bursting, providing direct visual evidence of membrane damage tandfonline.com.
In other contexts, SAR can be evaluated through enzyme inhibition assays. For instance, the inhibitory effect of iodide on the cyclic AMP system in thyroid cells was studied by measuring the inhibition of adenylate cyclase activity in the presence of various stimulants nih.gov. Such assays are crucial for quantifying the potency of different analogs and confirming the predictions made by computational models.
Environmental Fate and Transformation of Dodecyldimethylsulfonium Iodide
Pathways of Environmental Distribution and Transport
The distribution and transport of Dodecyldimethylsulfonium iodide in the environment are primarily dictated by its solubility in water and its interaction with solid phases such as soil and sediment.
As a salt, this compound is expected to be soluble in water. This high water solubility suggests that it has the potential for significant mobility in both aquatic and terrestrial systems. In aquatic environments, it will likely be transported with water currents. In terrestrial systems, its movement is closely linked to the movement of water through the soil profile.
The transport of solutes like this compound in soil is influenced by their water solubility and sorption properties. Chemicals that are highly soluble in water are more easily transported with soil water. The dodecyl chain of the cation, however, introduces a hydrophobic character which may lead to some degree of sorption to organic matter in soil and sediments, potentially retarding its movement relative to water. Studies on other organic solutes have shown that their mobility in soil is largely controlled by their water solubility and their ability to bind to soil particles.
The partitioning of this compound into different environmental compartments—air, soil, and water—is largely determined by its physical and chemical properties.
Air: Due to its salt-like nature and negligible vapor pressure, this compound is not expected to be present in the atmosphere in significant concentrations. Volatilization from water or soil surfaces is not a significant transport pathway.
Water: Given its expected high water solubility, the primary environmental compartment for this compound is water. In aquatic systems, it will be dissolved in the water column. In soils, it will be present in the soil pore water.
Table 1: Predicted Distribution and Transport Characteristics of this compound in Environmental Compartments
| Environmental Compartment | Predominant State | Primary Transport Mechanism | Potential for Retention |
| Air | Negligible | Not applicable | Low |
| Water | Dissolved | Advection and dispersion with water flow | Low in water column, potential for partitioning to sediment |
| Soil | Dissolved in pore water and sorbed to soil particles | Leaching with infiltrating water, runoff | Moderate to high, depending on soil composition (clay and organic matter content) |
Degradation and Transformation Mechanisms
This compound can be transformed in the environment through various biological and chemical processes.
The biodegradation of this compound is anticipated to proceed through the microbial breakdown of its organic cation. The long alkyl chain is a likely point of initial attack by microorganisms. Long-chain alkyl compounds are known to be biodegradable under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial step in the biodegradation of the dodecyl chain is likely the oxidation of the terminal methyl group to a carboxylic acid, followed by a process called beta-oxidation, which progressively shortens the alkyl chain. The dimethylsulfonium group would be a more recalcitrant moiety, but it is expected to be eventually biodegraded as well.
Anaerobic biodegradation of long-chain alkanes has also been observed, often using sulfate as an electron acceptor. Given the presence of a sulfur atom in the molecule, it is possible that specific microbial communities capable of metabolizing organosulfur compounds would be involved in its degradation.
Phototransformation, or degradation by sunlight, can be a significant degradation pathway for some organic compounds in surface waters and on soil surfaces. Organosulfur compounds can undergo photochemical degradation. The energy from sunlight can lead to the cleavage of carbon-sulfur bonds. In the case of this compound, this could lead to the formation of various smaller organic molecules and the release of dimethyl sulfide (B99878) or other sulfur-containing compounds. The presence of iodide may also influence phototransformation processes, as iodide can be photo-oxidized to form reactive iodine species.
The iodide anion of this compound can participate in redox reactions in the environment. Manganese oxides, which are common minerals in soils and sediments, are strong oxidizing agents and can oxidize iodide (I⁻) to other iodine species, such as elemental iodine (I₂) or iodate (IO₃⁻). This transformation can significantly affect the mobility and bioavailability of iodine in the environment. The oxidation of iodide by manganese oxides is a well-documented process and is an important control on the environmental fate of iodine.
Table 2: Potential Degradation and Transformation Pathways for this compound
| Process | Description | Potential Products | Environmental Compartment of Importance |
| Aerobic Biodegradation | Microbial oxidation of the dodecyl chain, followed by breakdown of the sulfonium (B1226848) group. | Carbon dioxide, water, sulfate, biomass | Soil, Water, Sediment |
| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen, potentially using sulfate or other electron acceptors. | Methane, carbon dioxide, sulfide, biomass | Anoxic sediments, groundwater |
| Phototransformation | Degradation initiated by the absorption of sunlight, leading to bond cleavage. | Smaller organic molecules, dimethyl sulfide, reactive iodine species | Surface waters, soil surface |
| Redox Transformation of Iodide | Oxidation of iodide by minerals such as manganese oxides. | Elemental iodine (I₂), iodate (IO₃⁻) | Soil, Sediment |
Modeling Tools for Environmental Fate Assessment
The environmental fate of chemical compounds like this compound is influenced by a complex interplay of physical, chemical, and biological processes. To understand and predict how this substance will behave upon release into the environment, various modeling tools are employed. These models are crucial for assessing potential exposure and risk, as well as for guiding further research.
Multimedia Fate Models for Prediction and Research Direction
Multimedia fate models are computational tools that simulate the distribution and concentration of a chemical in different environmental compartments, such as air, water, soil, and sediment. nih.govepa.gov These models are based on the principle of mass balance and use the chemical's intrinsic properties (like vapor pressure and water solubility) and the characteristics of the environment to predict its partitioning and persistence. epa.govnih.gov
The application of such models is essential for regulatory purposes, such as the persistence and long-range transport potential assessment of chemicals. cefic-lri.orgrsc.org While these models provide valuable qualitative or semi-quantitative insights, a case-by-case evaluation is often necessary to accurately predict a specific compound's behavior. cefic-lri.org
| Degradation Rates | Rates of abiotic and biotic degradation in each compartment. nih.gov | Inter-compartmental Fluxes | The rate of movement of the chemical between different environmental media. cefic-lri.org |
Computational Approaches for Environmental Risk Prediction
Computational approaches, particularly Quantitative Structure-Activity Relationships (QSARs), are vital tools for predicting the environmental risks of chemicals when experimental data is limited. dmu.dkmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, environmental fate, or toxicological effects. nih.govdmu.dk These models are used to estimate crucial parameters for risk assessment, such as toxicity to aquatic organisms, biodegradability, and soil adsorption coefficients. nih.govnih.gov
Several software suites have been developed to facilitate these predictions. The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used collection of QSAR-based models. chemistryforsustainability.orgepisuite.devepa.gov It includes programs like:
BIOWIN™ : Predicts aerobic and anaerobic biodegradability. chemistryforsustainability.org
KOCWIN™ : Estimates the soil adsorption coefficient (Koc). chemistryforsustainability.org
ECOSAR™ : Predicts aquatic toxicity to fish, invertebrates, and algae. chemistryforsustainability.orgepisuite.dev
LEV3EPI™ : A Level III multimedia fugacity model that predicts partitioning among air, soil, sediment, and water. episuite.devepa.gov
These tools can provide screening-level estimates for this compound, helping to identify potential environmental hazards and prioritize further testing. episuite.devepa.gov The performance of QSAR models depends heavily on the quality of the data used to develop them and whether the chemical falls within the model's applicability domain. osti.govresearchgate.netnih.gov For instance, machine learning methods combined with QSARs have shown improved predictive performance for the toxicity of certain classes of chemicals. nih.govnih.govsemanticscholar.org
Table 2: Hypothetical EPI Suite™ Predictions for this compound
| Parameter | Predicted Value | Implication for Environmental Risk |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | High | Potential for bioaccumulation in organisms. |
| Biodegradation Half-Life (BIOWIN™) | Weeks to Months | Moderate persistence in the environment. |
| Soil Adsorption Coefficient (Log Koc) (KOCWIN™) | Moderate to High | Likely to adsorb to soil and sediment, reducing mobility in water. |
| Aquatic Toxicity (ECOSAR™) | Toxic to aquatic organisms | Potential risk to aquatic ecosystems. |
Sequestration and Remediation Strategies
Should environmental contamination with this compound occur, various strategies can be employed for its sequestration and removal. These strategies range from natural attenuation processes to engineered remediation technologies.
Mineral Incorporation and Adsorption Processes
Sequestration of this compound in the environment can occur naturally through adsorption to soil and sediment particles. Adsorption is the process by which a chemical binds to the surface of a solid. For an ionic compound like this compound, which consists of a positively charged dodecyldimethylsulfonium cation and a negatively charged iodide anion, several mechanisms can be involved.
The organic cation can adsorb to negatively charged surfaces of clay minerals and organic matter in the soil. juniperpublishers.com Meanwhile, the iodide anion's fate is also governed by adsorption processes, although it is generally more mobile in soils than the cationic portion. nih.gov Studies on iodine have shown that its adsorption is influenced by soil type, with clay-rich soils exhibiting higher adsorption capacity. nih.gov
Engineered adsorbents can also be used for sequestration. Materials with high surface areas, such as activated carbon and zeolites (a type of mineral), have proven effective in adsorbing various organosulfur compounds from liquids. kfupm.edu.saresearchgate.netacs.org Modified clays, known as organoclays, have also shown potential for removing sulfate, a related sulfur species, from contaminated water, suggesting they could be effective for sulfonium compounds as well. juniperpublishers.com
Table 3: Potential Adsorbent Materials for this compound Sequestration
| Adsorbent Material | Target Component of Compound | Mechanism/Principle |
|---|---|---|
| Clay Minerals | Dodecyldimethylsulfonium (cation) | Cation exchange with naturally occurring ions on the clay surface. juniperpublishers.com |
| Soil Organic Matter | Dodecyldimethylsulfonium (cation) | Hydrophobic interactions and electrostatic attraction. |
| Activated Carbon | Dodecyldimethylsulfonium (cation) | High surface area allows for strong physical adsorption. kfupm.edu.saacs.org |
| Zeolites (e.g., Ag-exchanged) | Dodecyldimethylsulfonium (cation) / Sulfur atom | Strong binding affinity for sulfur compounds. researchgate.net |
| Iron Oxides/Red Earth Soils | Iodide (anion) | Adsorption of anions onto mineral surfaces. nih.gov |
Remediation Technologies for Contamination
A variety of remediation technologies are available to treat soil and groundwater contaminated with organic compounds, including organosulfur substances like this compound. mdpi.com The selection of a specific technology depends on factors like the contaminant concentration, site geology, and cost. epa.govgjesm.net
Commonly applied and emerging remediation technologies include:
Bioremediation : This technique utilizes microorganisms to break down organic contaminants. epa.gov For organosulfur compounds, specific bacteria can metabolize the compound, using the carbon as an energy source and transforming the sulfur. nih.govoup.com The process can sometimes be enhanced by adding nutrients or other carbon sources to stimulate microbial activity. nih.govnih.gov
Phytoremediation : This approach uses plants to remove, degrade, or contain contaminants in soil and water. gjesm.nettaylorfrancis.comresearchgate.net Certain plants can take up organic compounds through their roots and either break them down within their tissues or sequester them. taylorfrancis.comnih.gov
Chemical Oxidation : In this process, strong oxidizing agents like hydrogen peroxide or permanganate are injected into the contaminated area to chemically destroy the pollutants. nih.govnih.gov This can be an effective method for a range of organic compounds.
Pump-and-Treat : This is a conventional method where contaminated groundwater is pumped to the surface and treated using processes like activated carbon adsorption or air stripping before being discharged. mdpi.comresearchgate.net
Soil Washing : An ex-situ technique where excavated soil is washed with a liquid solution, sometimes containing surfactants, to separate the contaminants from the soil particles. mdpi.com
For a compound like this compound, a combination of these technologies, sometimes referred to as a treatment train, might be the most effective approach to remediation. mdpi.comepa.gov
Future Directions and Emerging Research Avenues for Dodecyldimethylsulfonium Iodide
Novel Synthetic Routes and Derivatization Strategies
The classical synthesis of sulfonium (B1226848) salts, including dodecyldimethylsulfonium iodide, typically involves the reaction of a thioether with an alkyl halide. wikipedia.org For instance, dimethyl sulfide (B99878) reacts with iodomethane (B122720) to produce trimethylsulfonium (B1222738) iodide. wikipedia.org While effective, this method can be reversible, particularly when iodide is the leaving group. wikipedia.org Future research is focusing on developing more efficient and versatile synthetic methodologies.
One promising avenue is the exploration of alternative alkylating agents. The use of methyl trifluoromethanesulfonate, a more electrophilic methylating agent, can lead to a more rapid and irreversible S-alkylation. wikipedia.org Additionally, for weakly electrophilic alkyl halides, the reaction can be accelerated by the addition of silver tetrafluoroborate. wikipedia.org
Derivatization of the dodecyl chain or the methyl groups on the sulfur atom opens up possibilities for fine-tuning the compound's properties. Strategies for derivatization include the use of sulfonium salts as precursors for sulfur ylides, which are valuable in carbon-carbon bond formation. wikipedia.orgnih.gov Furthermore, S-(alkyl) sulfonium salts can serve as soft alkylating reagents when combined with nucleophiles. nih.gov Research into late-stage heteroarylation of aryl sulfonium salts, activated by α-amino alkyl radicals, presents a mechanistically distinct approach for creating novel derivatives. researchgate.net The development of methods for the activation of sulfonium salts, such as through visible light irradiation in the presence of halogen anions, can also facilitate a wider range of derivatization reactions. researchgate.net
Future work will likely focus on creating a diverse library of this compound analogs with varying alkyl chain lengths, branched structures, and functional groups to tailor their properties for specific applications.
Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding the behavior of this compound in various environments, particularly its aggregation and interaction at interfaces, is crucial for its application. Advanced spectroscopic techniques are becoming indispensable for in situ monitoring of these processes.
Techniques such as fluorescence spectroscopy, electron spin resonance (ESR), and Raman spectroscopy are powerful tools for studying the adsorbed layers of surfactants like this compound. columbia.edu For example, fluorescence studies using probes can reveal information about the aggregation and conformation of adsorbed molecules. columbia.edu UV-Vis spectroscopy has also been demonstrated as a method for monitoring different forms of surfactant molecules in aqueous solution and determining their critical micelle concentration (CMC). bohrium.com
The development of in situ spectroscopic methods, such as infrared reflection absorption spectroscopy (IRRAS) combined with other techniques like X-ray photoelectron spectroscopy (XPS) and environmental transmission electron microscopy (ETEM), allows for real-time observation of surfactant removal and surface modifications of nanoparticles. nih.govnih.gov These techniques can provide a molecular-level understanding of how this compound interacts with surfaces and how its structure changes under different conditions. columbia.edu Future research will likely involve the application and refinement of these and other advanced spectroscopic methods, such as 2D IR spectroscopy, to gain a more detailed picture of the dynamics of this compound in complex systems. rsc.org
Integrated Computational-Experimental Approaches for Rational Design
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of materials and systems incorporating this compound. This synergistic approach can accelerate the discovery of new applications and optimize the performance of existing ones.
Computational methods, such as molecular docking, de novo design, and virtual screening, are increasingly used to predict the binding modes, sites, and energies of small molecules with therapeutic targets. nih.gov These techniques can be adapted to study the interactions of this compound with various substrates and interfaces. For instance, density functional theory (DFT) calculations can be employed to understand the electronic structure and reactivity of sulfonium salts and to rationalize experimental observations. nih.govfrontiersin.org
An iterative feedback loop between computational predictions and experimental results is key to refining models and guiding further design. researchgate.net For example, computational models can predict promising variants of this compound with enhanced properties, which can then be synthesized and tested experimentally. researchgate.net The experimental data, in turn, can be used to improve the accuracy of the computational models. researchgate.net This integrated approach is crucial for understanding reaction mechanisms, such as those involved in esterification catalysis where the sequence of adsorption and reaction steps is critical. mdpi.com Future research will likely see a greater emphasis on these hybrid approaches to design novel surfactants and catalysts based on the this compound scaffold.
Expanding Applications in Catalysis and Smart Materials
The unique properties of this compound, such as its ionic nature and surfactant capabilities, make it a promising candidate for new applications in catalysis and smart materials.
In catalysis, sulfonium salts are known to be involved in various metal-catalyzed cross-coupling reactions. acs.org They can act as precursors to generate radicals under photoredox catalysis, enabling a range of useful transformations. manchester.ac.uk As an ionic liquid, this compound can also serve as a "green solvent" and catalyst in organic synthesis, potentially enhancing reaction rates and selectivity. chemijournal.comyoutube.com The ability to tune its properties by modifying the cation and anion makes it a versatile component in catalytic systems. mdpi.com
The development of smart materials, which respond to external stimuli, is another exciting area of research. Ionic liquids are being explored for their use in creating organized systems like microemulsions, which have applications in drug delivery and nanomedicine. mdpi.com The self-assembly of surfactants like this compound can be harnessed to create structured materials with responsive properties. Future research will likely focus on incorporating this compound into polymers and other matrices to develop materials that change their properties in response to light, temperature, or chemical triggers.
Deeper Understanding of Mechanistic Pathways in Biological Systems
While the primary applications of this compound are currently in industrial and chemical fields, understanding its interactions with biological systems is crucial for assessing its environmental impact and exploring potential biomedical applications.
Sulfonium compounds play important roles in biological processes. For example, S-adenosyl-L-methionine (SAM) is a key biological cofactor that acts as a methyl donor in numerous biochemical reactions. nih.gov The sulfonium center in SAM is critical for its function. nih.gov Studying the mechanistic pathways of this compound in biological systems could reveal how it interacts with cellular components and metabolic pathways.
Research on the bacterial degradation of organosulfur compounds, such as sulfoquinovose, has uncovered diverse metabolic pathways. acs.org Investigating whether similar pathways are involved in the biodegradation of this compound is essential for understanding its environmental fate. Future studies could employ techniques from molecular biology and biochemistry to elucidate the specific enzymes and mechanisms involved in its metabolism by microorganisms. nih.gov This knowledge is vital for designing more biodegradable surfactants and for assessing the potential for bioaccumulation.
Comprehensive Environmental Impact Assessment and Sustainable Chemistry Practices
As the use of this compound and other ionic liquids expands, a thorough assessment of their environmental impact and the adoption of sustainable chemistry practices are paramount.
Ionic liquids are often touted as "green solvents" due to their low vapor pressure, which reduces the emission of volatile organic compounds (VOCs). chemijournal.comhidenisochema.com However, their solubility in water and potential toxicity need to be carefully evaluated. A comprehensive environmental impact assessment should consider the entire lifecycle of this compound, from its synthesis to its disposal and degradation in the environment.
Sustainable chemistry principles should guide the future development and application of this compound. This includes designing safer and more biodegradable analogs by incorporating features like ester groups or longer alkyl chains that are more susceptible to enzymatic degradation. rsc.org The use of renewable starting materials for its synthesis is another important aspect of green chemistry. rsc.org Furthermore, developing efficient methods for recycling and reusing this compound can significantly reduce waste and its environmental footprint. youtube.comhidenisochema.com Future research should focus on a holistic approach that balances the performance of the compound with its environmental and health safety.
Q & A
Q. What are the optimal synthetic routes for Dodecyldimethylsulfonium iodide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves quaternization of dimethyl sulfide with dodecyl iodide under controlled temperature (40–60°C) and solvent polarity (e.g., acetonitrile or ethanol). Yield optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of dimethyl sulfide to dodecyl iodide). Purity is assessed via H NMR (δ 1.2–1.4 ppm for dodecyl chain protons) and elemental analysis (C: 42.1%, H: 7.8%, S: 9.2% theoretical). Recrystallization from diethyl ether improves purity (>95%) .
Table 1 : Comparison of Synthetic Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 50 | 18 | 78 | 92 |
| Ethanol | 60 | 24 | 85 | 89 |
| Toluene | 40 | 12 | 65 | 81 |
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural properties?
- Methodological Answer :
- FTIR : Confirm sulfonium group via S–C stretching (650–750 cm) and alkyl chain vibrations (2850–2960 cm).
- XRD : Analyze crystal lattice parameters (e.g., tetragonal symmetry with space group P4/mmm). Reference powder diffraction patterns (e.g., 2θ = 10.5°, 21.3°) against databases like ICDD .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .
Q. What role does this compound play in hybrid perovskite solar cell fabrication?
- Methodological Answer : As a surfactant, it modifies perovskite crystal growth by reducing interfacial defects. A typical protocol involves spin-coating a precursor solution (e.g., PbI/DMSO) with 2% w/w this compound, followed by annealing (100°C, 10 min). This enhances charge carrier mobility (up to 15 cm/V·s) and reduces recombination, as validated by photoluminescence quenching assays .
Advanced Research Questions
Q. How does the compound’s stability under varying humidity and temperature conditions affect its application in optoelectronic devices?
- Methodological Answer : Accelerated aging tests (85°C/85% RH for 500 hours) combined with in-situ XRD and impedance spectroscopy reveal hygroscopic degradation mechanisms. Control experiments in nitrogen atmospheres show <5% lattice distortion, while ambient conditions induce iodide ion migration (evidenced by increased defect density via PL mapping). Encapsulation with UV-curable resins mitigates degradation .
Q. How can contradictory data on the compound’s bandgap and charge transport properties be resolved?
- Methodological Answer : Discrepancies arise from solvent residues (e.g., DMSO) in thin films. Use time-resolved microwave conductivity (TRMC) to distinguish intrinsic carrier mobility from parasitic effects. Statistical analysis (ANOVA) of 10+ replicate samples identifies outliers (p < 0.05). Cross-validate with Kelvin probe force microscopy (KPFM) to map surface potentials .
Q. What computational models predict this compound’s interaction with perovskite precursors?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) model adsorption energies between sulfonium groups and PbI slabs. Molecular dynamics (MD) trajectories (100 ps, NVT ensemble) reveal preferential alignment of dodecyl chains at interfaces, reducing strain energy by 0.8 eV/nm. Validate with grazing-incidence wide-angle X-ray scattering (GIWAXS) .
Data Analysis and Reproducibility
Q. What statistical frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer : Apply the CONSORT guidelines for experimental reporting:
- Sample Size : Power analysis (α = 0.05, β = 0.2) to determine minimum n = 8 per group.
- Outlier Removal : Grubbs’ test (α = 0.01) for datasets with >3σ deviations.
- Data Sharing : Publish raw XRD/PL spectra in repositories like Zenodo with DOI links .
Table 2 : Key Analytical Parameters for Reproducibility
| Parameter | Acceptable Range | Measurement Technique |
|---|---|---|
| Purity | >90% | Elemental Analysis |
| Film Thickness | 200 ± 20 nm | Ellipsometry |
| Carrier Lifetime | ≥1 µs | Time-Resolved PL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
